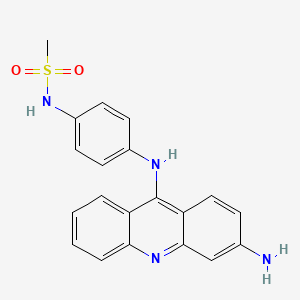

4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide typically involves the reaction of 3-amino-9-acridinylamine with 4-nitrophenylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.

Medicine: Investigated for its anticancer properties, particularly its ability to inhibit topoisomerase enzymes.

Industry: Used in the development of dyes and fluorescent materials for visualization of biomolecules

Mechanism of Action

The mechanism of action of N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication .

Comparison with Similar Compounds

Similar Compounds

Amsacrine (m-AMSA): Another acridine derivative known for its anticancer properties.

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential as a DNA intercalator and topoisomerase inhibitor.

Triazoloacridone (C-1305): Known for its anticancer activity and ability to inhibit topoisomerase enzymes.

Uniqueness

N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase enzymes. This makes it a promising candidate for further research in anticancer therapies .

Biological Activity

4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide, commonly referred to as an acridine derivative, has garnered attention in the pharmaceutical and biological research communities due to its potential therapeutic applications. This compound's structure suggests it may interact with various biological targets, leading to significant antibacterial and anticancer activities. This article explores the biological activity of this compound, presenting data from various studies, including case studies and findings from recent research.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₅N₃O₂S, with a molecular weight of 287.36 g/mol. The presence of an acridine moiety is notable for its role in DNA intercalation, which can influence the compound's biological activity.

The proposed mechanisms through which this compound exerts its effects include:

- DNA Intercalation : The acridine structure allows the compound to intercalate between DNA base pairs, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, contributing to its anticancer properties.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of acridine derivatives, including this compound. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, especially in the context of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study involved the evaluation of its effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.8 |

| A549 | 12.5 |

The results indicate that the compound inhibits cell proliferation effectively, possibly through apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against biofilm-forming bacterial strains. The compound was tested in comparison with standard antibiotics such as vancomycin and ciprofloxacin. The results showed that the acridine derivative significantly reduced biofilm formation by up to 70% at sub-MIC concentrations, indicating its potential as a biofilm inhibitor .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound in combination with other chemotherapeutics. When used alongside doxorubicin, a common chemotherapy drug, it was found to enhance the cytotoxic effects on MCF-7 cells. The combination treatment resulted in a synergistic effect, reducing IC50 values significantly compared to either agent alone .

Properties

CAS No. |

58658-27-8 |

|---|---|

Molecular Formula |

C20H18N4O2S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-[4-[(3-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,21H2,1H3,(H,22,23) |

InChI Key |

CQFJFCMYVJHOHE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.